molecular formula C10H9NO2S B573829 2-Methyl-7-benzothiazolecarboxylic acid methyl ester CAS No. 192948-01-9

2-Methyl-7-benzothiazolecarboxylic acid methyl ester

Cat. No. B573829
CAS RN: 192948-01-9
M. Wt: 207.247
InChI Key: MJNXLPDXVUYYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-7-benzothiazolecarboxylic acid methyl ester” is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Methyl-7-benzothiazolecarboxylic acid methyl ester” is 1S/C10H9NO2S/c1-6-11-8-5-3-4-7 (9 (8)14-6)10 (12)13-2/h3-5H,1-2H3 . This indicates the arrangement of atoms and their connectivity.


Chemical Reactions Analysis

Esters, including “2-Methyl-7-benzothiazolecarboxylic acid methyl ester”, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is broken down into a carboxylic acid and an alcohol in the presence of water . This reaction can occur in both acidic and basic conditions .


Physical And Chemical Properties Analysis

“2-Methyl-7-benzothiazolecarboxylic acid methyl ester” is a white to yellow solid at room temperature . It has a molecular weight of 207.25 .

Scientific Research Applications

Overview

2-Methyl-7-benzothiazolecarboxylic acid methyl ester is part of a broader class of compounds that have been extensively studied for various applications in scientific research. While the direct research on this specific compound may be limited, the broader class of benzothiazole derivatives and related esters has demonstrated a wide range of applications in fields such as medicinal chemistry, material science, and biotechnology. This summary highlights key areas of research and applications related to the broader class of compounds that 2-Methyl-7-benzothiazolecarboxylic acid methyl ester belongs to.

Medicinal Chemistry Applications

Benzothiazole derivatives, including structures similar to 2-Methyl-7-benzothiazolecarboxylic acid methyl ester, have shown a broad spectrum of biological activities. These compounds have been explored for their potential as antimicrobial, analgesic, anti-inflammatory, antidiabetic, and especially antitumor agents. Some benzothiazole derivatives are in clinical use or are being developed as chemotherapeutic agents due to their promising antitumor properties. The structural simplicity and synthetic accessibility of benzothiazole derivatives facilitate the development of new chemical entities for drug discovery and therapeutic applications (Kamal et al., 2015; Bhat & Belagali, 2020).

Material Science and Polymer Chemistry

In the realm of material science, benzothiazole derivatives have been investigated for their utility in the synthesis of polymers and nanoparticles. For example, xylan derivatives have been modified to produce biopolymer ethers and esters with specific properties, hinting at the versatility of benzothiazole-related structures in creating materials with tailored functionalities. These materials have potential applications in drug delivery, as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Biotechnological Routes

The broader class of esters and derivatives related to 2-Methyl-7-benzothiazolecarboxylic acid methyl ester also finds applications in biotechnological processes. For instance, lactic acid, a key biotechnological product, serves as a precursor for various chemicals including esters. Such biotechnological routes highlight the potential for sustainable chemical production from biomass, presenting a green chemistry approach to producing valuable compounds (Gao et al., 2011).

Safety and Hazards

The safety information for “2-Methyl-7-benzothiazolecarboxylic acid methyl ester” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNXLPDXVUYYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268687
Record name Methyl 2-methyl-7-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192948-01-9
Record name Methyl 2-methyl-7-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192948-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-7-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.